molecular formula C16H15NO5 B2853007 2-(4-Ethylphenoxy)acetic acid (4-nitrophenyl) ester CAS No. 302927-92-0

2-(4-Ethylphenoxy)acetic acid (4-nitrophenyl) ester

Cat. No.: B2853007
CAS No.: 302927-92-0
M. Wt: 301.298
InChI Key: RWFUKWUGXDQCGQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Ethylphenoxy)acetic acid (4-nitrophenyl) ester” is a type of monocarboxylic acid . It has a molecular mass of 301.095±0 dalton .

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)acetic acid (4-nitrophenyl) ester 4-nitrophenyl ether is not fully understood, but it is believed to act as a substrate for esterase enzymes. This compound is hydrolyzed by esterases to produce 4-nitrophenol and this compound 4-hydroxyphenyl ether. The resulting 4-nitrophenol can be detected using UV-visible spectroscopy, making this compound useful in enzyme assays.
Biochemical and Physiological Effects:
Ethyl 4-nitrophenyl ether has been found to have interesting biochemical and physiological effects. One study found that this compound can inhibit the activity of acetylcholinesterase, a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmitter activity. Other studies have investigated the potential use of this compound as a precursor for the synthesis of other compounds with potential biological activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Ethylphenoxy)acetic acid (4-nitrophenyl) ester 4-nitrophenyl ether in lab experiments is its ability to act as a substrate for esterase enzymes, making it useful in enzyme assays. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving 2-(4-Ethylphenoxy)acetic acid (4-nitrophenyl) ester 4-nitrophenyl ether. One potential direction is the synthesis of other compounds using this ester as a starting material. Another direction is the investigation of the inhibitory effects of this compound on other enzymes, such as butyrylcholinesterase. Additionally, further studies could investigate the potential use of this compound as a tool for studying the activity of esterase enzymes in biological systems.
Conclusion:
In conclusion, this compound 4-nitrophenyl ether is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This ester is synthesized through a specific method and has been found to have interesting biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research involving this compound. Overall, this compound 4-nitrophenyl ether is a promising compound for further investigation in the field of chemical biology.

Scientific Research Applications

Ethyl 4-nitrophenyl ether has been used in various scientific research applications, including as a substrate for esterase enzymes and as a precursor for the synthesis of other compounds. One study used this ester as a substrate for the enzyme acetylcholinesterase to investigate the inhibitory effects of certain compounds on this enzyme. Other studies have used this compound as a starting material for the synthesis of other compounds with potential biological activity.

Properties

IUPAC Name

(4-nitrophenyl) 2-(4-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-2-12-3-7-14(8-4-12)21-11-16(18)22-15-9-5-13(6-10-15)17(19)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFUKWUGXDQCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319907
Record name (4-nitrophenyl) 2-(4-ethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302927-92-0
Record name (4-nitrophenyl) 2-(4-ethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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